7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione
Description
The compound 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione is a structurally complex heterocyclic molecule featuring a quinazoline-2,4-dione core substituted at position 7 with a 1,2,4-oxadiazole ring bearing a benzo[d][1,3]dioxol-5-yl group. Quinazoline-diones are recognized for diverse pharmacological applications, including kinase inhibition and antimicrobial activity, while 1,2,4-oxadiazoles contribute to metabolic stability and binding affinity . The benzo[d][1,3]dioxole group may improve pharmacokinetic properties, such as blood-brain barrier penetration, compared to simpler aromatic substituents.
Properties
CAS No. |
1207059-49-1 |
|---|---|
Molecular Formula |
C24H15ClN4O5 |
Molecular Weight |
474.86 |
IUPAC Name |
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(4-chlorophenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H15ClN4O5/c25-16-5-1-13(2-6-16)11-29-23(30)17-7-3-15(9-18(17)26-24(29)31)22-27-21(28-34-22)14-4-8-19-20(10-14)33-12-32-19/h1-10H,11-12H2,(H,26,31) |
InChI Key |
MFPBOBLWOWXNLO-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC5=C(C=C4)C(=O)N(C(=O)N5)CC6=CC=C(C=C6)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
This compound can be synthesized through a multi-step organic reaction involving the formation of the quinazoline core and subsequent functionalization with the benzo[d][1,3]dioxole and oxadiazole moieties. The synthetic route typically includes:
- Formation of Quinazoline: Starting from appropriate aniline derivatives and carbonyl compounds.
- Introduction of Benzo[d][1,3]dioxole: Achieved via cyclization reactions involving catechol derivatives.
- Oxadiazole Formation: Utilizes hydrazine derivatives to introduce the oxadiazole ring.
Anticancer Properties
Research indicates that compounds related to the quinazoline family exhibit significant anticancer activity. For instance, a study demonstrated that derivatives containing the benzo[d][1,3]dioxole structure showed promising results against various cancer cell lines:
The anticancer mechanisms involve inhibition of the EGFR pathway and induction of apoptosis through modulation of Bcl-2 family proteins. Specifically, compounds were shown to increase Bax expression while decreasing Bcl-2 levels, promoting mitochondrial-mediated apoptosis.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies on related benzo[d][1,3]dioxole derivatives have shown effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged from 12.5 to 25 µg/mL depending on the specific structure and substituents present.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- EGFR Inhibition: Compounds similar to this one have been shown to inhibit the EGFR tyrosine kinase activity, which is crucial in various cancers.
- Apoptosis Induction: The modulation of apoptotic pathways through Bcl-2 family proteins leads to cell death in cancerous cells.
Case Studies
Several studies have highlighted the efficacy of compounds containing similar structures:
- Antitumor Activity Study: A recent study reported that a series of benzo[d][1,3]dioxole derivatives exhibited significant antitumor activity in vitro with IC50 values lower than standard chemotherapeutics like doxorubicin .
- Molecular Docking Studies: These studies suggest that the binding affinity of such compounds to target proteins is enhanced by the presence of halogen substituents (like chlorine), which improve lipophilicity and receptor interaction .
Comparison with Similar Compounds
Table 1: Structural Features of Target Compound and Analogs
Key Observations:
- The target’s quinazoline-dione core differs from triazole-thione () and 1,3-oxazole () in electronic properties and hydrogen-bonding capacity.
- The 4-chlorobenzyl group in the target shares lipophilic characteristics with the 4-chlorophenylsulfonyl moiety in but lacks sulfonyl’s electron-withdrawing effects.
Spectral Characterization
Table 3: Spectral Data Comparison
Insights:
Q & A
Q. What are the key synthetic strategies for preparing this compound?
The synthesis involves multi-step reactions, starting with precursor molecules containing benzo[d][1,3]dioxole, oxadiazole, and quinazoline-dione moieties. Critical steps include:
- Coupling reactions : Use of 4-chlorobenzyl derivatives and oxadiazole intermediates under reflux conditions in solvents like dimethylformamide (DMF) or ethanol .
- Cyclization : Acid- or base-mediated cyclization to form the quinazoline-dione core, often requiring catalysts like sodium hydride .
- Purification : Column chromatography or recrystallization to isolate the final product. Reaction progress is monitored via TLC or HPLC .
Q. Which spectroscopic techniques are essential for structural confirmation?
A combination of methods is required:
- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 6.0–8.3 ppm) and carbonyl groups (δ 163–168 ppm). For example, the oxadiazole ring protons appear as singlets near δ 5.9–6.0 ppm .
- FT-IR : Peaks at 1690–1730 cm confirm C=O stretches in the quinazoline-dione and oxadiazole groups .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M] at m/z 480–530) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for cyclization, while ethanol reduces side reactions .
- Catalyst screening : Sodium hydride or potassium carbonate improves nucleophilic substitution efficiency .
- Temperature control : Reflux (~80–100°C) balances reaction rate and decomposition risks .
- Real-time monitoring : HPLC with UV detection ensures intermediates are consumed before proceeding .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Cross-validation : Compare NMR/IR data with structurally similar compounds (e.g., quinazoline derivatives in and ) .
- Computational modeling : Density Functional Theory (DFT) predicts H/C chemical shifts to validate experimental NMR assignments .
- X-ray crystallography : Resolves ambiguities in regiochemistry or stereochemistry for crystalline derivatives .
Q. What in silico approaches predict bioactivity and target interactions?
- Molecular docking : Tools like AutoDock Vina simulate binding to targets (e.g., enzymes or receptors) using crystal structures from databases like PDB .
- Pharmacophore modeling : Identifies critical functional groups (e.g., oxadiazole’s hydrogen-bonding capability) for activity .
- QSAR studies : Correlate substituent effects (e.g., 4-chlorobenzyl vs. methylthio groups) with biological data from analogs .
Q. How to design experiments to determine the mechanism of action?
- Enzyme inhibition assays : Measure IC values against kinases or oxidoreductases using fluorogenic substrates .
- Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) and compare with controls .
- SAR studies : Synthesize derivatives (e.g., replacing 4-chlorobenzyl with methyl or methoxy groups) to identify key pharmacophores .
Q. How to address solubility and stability challenges in pharmacological assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility .
- Buffered solutions : Phosphate-buffered saline (PBS, pH 7.4) prevents hydrolysis of labile groups (e.g., oxadiazole) .
- Stability studies : Monitor degradation via HPLC under physiological conditions (37°C, 72 hours) .
Q. How to validate target engagement in cellular models?
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to recombinant proteins .
- CRISPR-Cas9 knockouts : Ablate suspected targets (e.g., EGFR or COX-2) and assess loss of compound activity .
- Pull-down assays : Use biotinylated probes to isolate compound-bound proteins for proteomic analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
